2,5-Dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate is a chemical compound with the molecular formula and the CAS number 1177285-53-8. This compound is recognized for its diverse applications in medicinal chemistry, organic synthesis, and material science. It features two chlorine atoms substituted on a benzene ring and a pyrrolidine moiety linked to an aniline nitrogen, which contributes to its unique properties and potential biological activities .
The compound is classified under various categories due to its structural characteristics and potential applications. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex chemical entities. Its classification also extends to potential uses in biological research, where it is studied for antimicrobial and anticancer properties .
The synthesis of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate typically involves a multi-step process:
In an industrial context, large-scale synthesis employs automated reactors with purification processes such as crystallization or recrystallization to achieve high purity levels (≥ 95%) of the final product . Quality control measures are crucial to ensure consistency and safety throughout production.
The molecular structure of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate can be represented as follows:
The structure features a dichlorinated aniline core with a pyrrolidine ring attached via a methylene bridge, along with an oxalate component that enhances its solubility and stability in various solvents .
The InChI representation provides insight into the compound's connectivity:
The chemical reactivity of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate can lead to several significant products depending on reaction conditions:
These reactions are valuable for synthesizing more complex molecules in organic chemistry .
The specific reaction pathways depend on the reagents used and the environmental conditions (temperature, solvent choice). For example, treatment with oxidizing agents can yield N-oxides while reductive conditions can lead to amine derivatives.
In medicinal applications, the mechanism of action for 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate involves interactions with specific molecular targets within biological systems.
The precise molecular targets vary based on the biological context being studied .
Research indicates that compounds with similar structures often exhibit significant biological activities such as antimicrobial effects and potential anticancer properties. This highlights the importance of further studies into their mechanisms at a molecular level.
The physical properties of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate include:
Key chemical properties include:
These properties make it suitable for diverse applications in both research and industrial settings .
The applications of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate span multiple fields:
The synthesis of 2,5-dichloro-N-(2-pyrrolidinylmethyl)aniline oxalate (CAS 1177285-53-8) employs convergent multi-step routes, typically initiating with the nucleophilic substitution between 2,5-dichloroaniline and a pyrrolidine-containing alkylating agent. A predominant three-step pathway involves:
Alternative routes include Boc-protected pyrrolidine intermediates to prevent N-overalkylation, followed by deprotection and salt formation, enhancing overall yield from 68% to 83% [5].
Table 1: Comparative Synthetic Pathways
| Route | Key Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Direct reductive amination | NaBH₃CN/MeOH | 0–5°C | 68% | 92% |
| Boc-protected route | (Boc)₂O, then oxalic acid | 25°C (step 1), 60°C (step 2) | 83% | 98% |
| One-pot alkylation | 2-(Chloromethyl)pyrrolidine, K₂CO₃ | 80°C | 71% | 90% |
Pyrrolidine’s Conformational Influence: The pyrrolidine ring’s secondary amine enables directional bonding with the aniline nitrogen, while its puckered conformation enhances molecular stability. The trans-isomer predominates (>90%) due to steric preferences during imine reduction [3] [8].
Oxalic Acid as Counterion: Oxalic acid serves dual functions:
The canonical SMILES ClC1=CC=C(Cl)C(NCC2NCCC2)=C1.O=C(O)C(O)=O reflects this ionic interaction [2].
Scaled-up synthesis (>100 kg batches) utilizes continuous-flow reactors to enhance reproducibility:
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale | Optimization Effect |
|---|---|---|---|
| Reaction volume (L/kg) | 15 | 3.5 | ↓ Solvent waste by 77% |
| Crystallization time | 12 h | 2.5 h | ↑ Yield by 9% |
| Residual solvent (ppm) | 5000 (ethanol) | <500 | Meets ICH Q3C guidelines |
Sustainable methodologies focus on solvent substitution and atom economy:
Life-cycle analysis confirms these methods lower E-factor (kg waste/kg product) from 86 to 28 [7].
Temperature Profiling:
Solvent Optimization:
Table 3: Solvent Impact on Yield and Purity
| Solvent System | Reductive Amination Yield | Salt Crystallization Yield | Purity |
|---|---|---|---|
| Methanol | 89% | 65% | 90% |
| Ethanol/water (4:1) | 85% | 92% | 98% |
| Acetonitrile | 78% | 70% | 88% |
Stoichiometric Balance: A 1.05:1.00 oxalic acid-to-amine ratio prevents acidification (
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5